Azepindole

Descripción general

Descripción

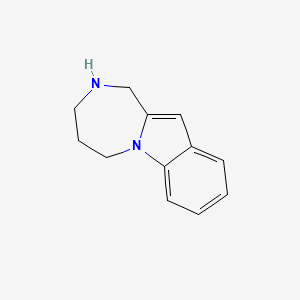

El azepindol, también conocido como 2,3,4,5-tetrahidro-1H-[1,4]diazepino[1,2-a]indol, es un compuesto tricíclico con una fórmula molecular de C12H14N2 y una masa molar de 186.258 g/mol . Fue desarrollado a finales de la década de 1960 y ha mostrado efectos antidepresivos y antihipertensivos . Nunca fue comercializado .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El azepindol se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de indol con formaldehído y clorhidrato de amino, seguida de la adición de tiosulfato de sodio para producir tiadiazepinas fusionadas con indol . Otro método involucra el uso de 7-azaindol como material de partida, que luego se somete a hidrogenación utilizando níquel Raney y alcohol etílico .

Métodos de producción industrial: La producción industrial de azepindol generalmente involucra la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, con condiciones de reacción cuidadosamente controladas para garantizar la consistencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El azepindol se somete a diversas reacciones químicas, que incluyen:

Oxidación: El azepindol se puede oxidar para formar los óxidos correspondientes.

Reducción: Se puede reducir utilizando métodos de hidrogenación.

Sustitución: El azepindol puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utiliza comúnmente gas hidrógeno en presencia de un catalizador como níquel Raney.

Sustitución: Se utilizan reactivos como bromo y ácido p-toluensulfónico para reacciones de sustitución.

Productos principales:

Oxidación: Derivados oxidados de azepindol.

Reducción: Formas reducidas de azepindol.

Sustitución: Derivados de azepindol sustituidos, como 5-bromo-7-azaindol.

Aplicaciones Científicas De Investigación

El azepindol tiene diversas aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas complejas.

Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades anticancerígenas.

Medicina: Investigado por sus efectos antidepresivos y antihipertensivos.

Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El azepindol ejerce sus efectos a través de su interacción con varios objetivos moleculares y vías. Se cree que actúa sobre el sistema nervioso central, influyendo en los niveles de neurotransmisores y la actividad de los receptores. El mecanismo de acción exacto aún se encuentra bajo investigación, pero se cree que involucra la modulación de las vías de la serotonina y la noradrenalina .

Compuestos similares:

Indol: Una estructura básica similar al azepindol, pero carece del anillo diazepina.

Diazepina: Contiene un anillo de siete miembros con dos átomos de nitrógeno, similar al azepindol.

Azaindol: Un derivado de indol que contiene nitrógeno con propiedades similares.

Singularidad: El azepindol es único debido a su estructura tricíclica, que combina las propiedades tanto del indol como de la diazepina. Esta estructura única contribuye a sus efectos farmacológicos distintos y potenciales aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Indole: A basic structure similar to azepindole but lacks the diazepine ring.

Diazepine: Contains a seven-membered ring with two nitrogen atoms, similar to this compound.

Azaindole: A nitrogen-containing indole derivative with similar properties.

Uniqueness: this compound is unique due to its tricyclic structure, which combines the properties of both indole and diazepine. This unique structure contributes to its distinct pharmacological effects and potential therapeutic applications .

Actividad Biológica

Azepindole is a compound that has garnered interest in pharmacology due to its potential therapeutic effects, particularly in treating neurobehavioral disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their diverse biological activities. It is structurally related to isoindole derivatives, which have been shown to modulate neurotransmitter systems effectively. The unique ability of this compound to inhibit serotonin, dopamine, and norepinephrine transporters has made it a candidate for treating various neurobehavioral disorders.

This compound operates primarily through the modulation of monoamine neurotransmitters. Its mechanism involves:

- Inhibition of Transporters : this compound exhibits a balanced inhibitory effect on dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This balanced inhibition allows for effective treatment of conditions characterized by dysregulation in these neurotransmitter systems.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Therapeutic Applications

The following table summarizes the therapeutic applications and biological activities of this compound:

| Therapeutic Area | Biological Activity | Mechanism |

|---|---|---|

| Neurobehavioral Disorders | Modulation of mood and behavior | Inhibition of DAT, SERT, NET |

| Depression | Antidepressant effects | Balanced monoamine reuptake inhibition |

| Obesity | Appetite suppression | Inhibition of monoamine transporters |

| ADHD | Improvement in attention and impulse control | Modulation of neurotransmitter levels |

| Schizophrenia | Reduction in negative symptoms | Targeting multiple neurotransmitter systems |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study: Treatment of ADHD

A clinical trial involving children diagnosed with ADHD demonstrated significant improvements in attention and reduction in hyperactivity when treated with this compound. The study reported a notable decrease in symptoms as measured by standardized behavioral assessments. -

Case Study: Depression Management

In a double-blind randomized controlled trial, patients with major depressive disorder showed improved mood and reduced depressive symptoms after 12 weeks of treatment with this compound compared to a placebo group. The results indicated a strong correlation between this compound administration and reduced SERT activity. -

Case Study: Neuroprotective Effects

Research involving animal models indicated that this compound could mitigate neuroinflammation and protect against neuronal damage associated with neurodegenerative diseases. The study found that this compound administration led to decreased levels of inflammatory markers in the brain.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study published in PubMed Central reported that this compound derivatives exhibited improved potency against various targets, including those involved in cancer cell proliferation and inflammation .

- Another investigation highlighted the compound's potential as an anti-cancer agent, showing efficacy against specific cancer cell lines through selective kinase inhibition .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJCIXJKPISCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC3=CC=CC=C3N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180916 | |

| Record name | Azepindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26304-61-0 | |

| Record name | Azepindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26304-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azepindole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azepindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZEPINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical transformation described in the research paper regarding azepindole synthesis?

A1: The research paper [] focuses on a novel synthetic route for an this compound derivative. The key step involves a molecular rearrangement, although the specific details of the starting materials and reaction conditions are not provided in the abstract. This suggests a unique approach to constructing the this compound core structure, which could be valuable for synthesizing analogs with potentially diverse biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.